molecular formula C20H34O3 B13855924 Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate

Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate

Cat. No.: B13855924
M. Wt: 322.5 g/mol
InChI Key: KNQNWAIRTOIRQF-UHFFFAOYSA-N
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Description

Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is an organic compound with the molecular formula C20H34O3 and a molecular weight of 322.49 g/mol . This compound is characterized by the presence of a furan ring substituted with dimethyl and propyl groups, attached to a nonanoate ester chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate typically involves the esterification of 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts ensures the production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is unique due to the presence of the substituted furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate

InChI

InChI=1S/C20H34O3/c1-5-13-18-16(3)17(4)19(23-18)14-11-9-7-8-10-12-15-20(21)22-6-2/h5-15H2,1-4H3

InChI Key

KNQNWAIRTOIRQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(O1)CCCCCCCCC(=O)OCC)C)C

Origin of Product

United States

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